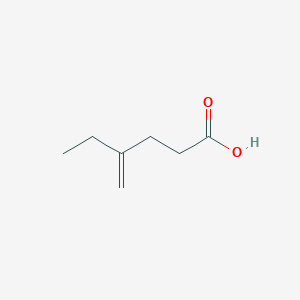

Hexanoic acid, 4-methylene-

Description

Structure

3D Structure

Properties

CAS No. |

13722-73-1 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methylidenehexanoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h2-5H2,1H3,(H,8,9) |

InChI Key |

SLXSYFSPLZPELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexanoic Acid, 4 Methylene

Established Synthetic Pathways to Hexanoic Acid, 4-Methylene-

A thorough review of scientific literature indicates a lack of established and published synthetic pathways specifically for Hexanoic acid, 4-methylene-. While general methods for the synthesis of other unsaturated carboxylic acids are well-documented, their direct application to this particular compound has not been reported.

Due to the absence of specific synthetic routes in the literature, no reaction mechanisms for the formation of Hexanoic acid, 4-methylene- have been elucidated.

Information regarding the optimization of synthetic conditions, including parameters such as temperature, pressure, catalysts, and solvents, is not available for the synthesis of Hexanoic acid, 4-methylene-.

There are no reports in the scientific literature detailing the development of novel synthetic routes for Hexanoic acid, 4-methylene-.

Strategies for Functionalization and Derivatization

While specific derivatization of Hexanoic acid, 4-methylene- is not documented, general strategies for the functionalization of carboxylic acids and alkenes can be considered.

The methyl ester of Hexanoic acid, 4-methylene-, known as methyl 4-methylenehexanoate, is a documented compound. nist.gov While the specific reaction conditions for its synthesis from Hexanoic acid, 4-methylene- are not published, standard esterification methods, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst, would be the presumptive method.

General esterification of hexanoic acid has been studied, including kinetic studies of its reaction with various alcohols. researchgate.netoup.com For instance, a rapid esterification technique using a methanol-sulfuric acid reagent has been shown to be effective for various carboxylic acids, including hexanoic acid. oup.com

There is no available research on other covalent modifications of Hexanoic acid, 4-methylene-. Hypothetically, the double bond of the methylene (B1212753) group could undergo various addition reactions, such as hydrogenation, halogenation, or hydrohalogenation, to produce a range of functionalized derivatives. Similarly, the carboxylic acid group could be converted to other functional groups like amides, acid chlorides, or anhydrides through standard organic transformations. However, no such derivatives of Hexanoic acid, 4-methylene- have been reported in the literature.

Stereoselective Synthesis of Chiral Hexanoic Acid, 4-Methylene- Derivatives

The creation of the chiral center at the C4 position of a 4-methylenehexanoic acid framework has been approached through several innovative catalytic asymmetric strategies. These methods primarily revolve around the enantioselective formation of γ-substituted-γ-butyrolactones, which serve as key cyclic precursors to the open-chain acid derivatives.

One prominent strategy involves the tandem allylboration/lactonization of benzaldehyde (B42025) derivatives with allylic boronates, catalyzed by a chiral N,N'-dioxide/Al(III) complex. nih.gov This method establishes the chiral center during the lactonization step through a kinetic resolution of the allylboration intermediate. nih.gov This approach is versatile, allowing for the synthesis of all four possible stereoisomers from the same starting materials by modifying the lactonization conditions. nih.gov

Another effective method utilizes chiral N-monosubstituted 2-[(tributylstannyl)methyl]propenamides in the asymmetric synthesis of α-methylene-γ-butyrolactones. acs.orgacs.org This approach leverages a chiral auxiliary to direct the stereochemical outcome of the reaction.

Furthermore, iridium-catalyzed 2-(alkoxycarbonyl)allylation has been demonstrated as a powerful tool for the asymmetric synthesis of α-exo-methylene-γ-butyrolactones, which are structural isomers of the target molecule but highlight the utility of transition metal catalysis in constructing similar chiral motifs. researchgate.net

The alkylation of chiral iron succinoyl complexes offers a distinct route to chiral α-alkyl succinic acid derivatives. rsc.org This method employs a chiral iron auxiliary to control the stereoselective alkylation of a succinate (B1194679) precursor, which, although not directly yielding a 4-methylene derivative, establishes a foundation for creating substituted succinic acid frameworks with high stereocontrol. rsc.org

A summary of representative catalytic systems and their performance in the synthesis of related chiral lactone precursors is presented in the table below.

| Catalyst/Method | Substrates | Product Type | Stereoselectivity | Reference |

| Chiral N,N'-dioxide/Al(III) complex | Allylic boronates, Benzaldehyde derivatives | α-Methylene-γ-butyrolactones | High | nih.gov |

| Chiral N-monosubstituted 2-[(tributylstannyl)methyl]propenamides | Aldehydes | α-Methylene-γ-butyrolactones | High | acs.orgacs.org |

| Iridium-catalyzed 2-(alkoxycarbonyl)allylation | Not specified | α-exo-Methylene-γ-butyrolactones | High | researchgate.net |

| Chiral iron succinoyl complex | Butyl-lithium, Alkyl halides | α-Alkyl succinic acid derivatives | High | rsc.org |

These methodologies underscore the progress in asymmetric catalysis toward the synthesis of chiral γ-substituted carboxylic acid derivatives. While many of these examples focus on the synthesis of the corresponding lactones, these cyclic esters are valuable intermediates that can be subsequently ring-opened to afford the desired chiral 4-methylenehexanoic acid derivatives, thereby providing access to a diverse array of enantiomerically enriched building blocks.

Natural Occurrence and Biosynthetic Pathways of Hexanoic Acid, 4 Methylene

Identification and Distribution in Biological Matrices

Detection in Microbially Fermented Products (e.g., Beer Volatile Compound Profiling)

Analyses of volatile compounds in beer and other fermented products have identified a wide range of fatty acids and their esters that contribute to flavor and aroma. However, Hexanoic acid, 4-methylene- is not listed among the identified compounds in these profiles nih.govnih.govmdpi.com. The focus remains on straight-chain saturated fatty acids and their ethyl esters.

Isolation from Diverse Biological Sources

No reports on the successful isolation of Hexanoic acid, 4-methylene- from any natural, biological source were found.

Elucidation of Biosynthetic Routes and Mechanisms

Identification of Precursor Metabolites

Due to the absence of identified natural occurrence, the precursor metabolites leading to the formation of Hexanoic acid, 4-methylene- have not been investigated or proposed in the scientific literature.

Characterization of Enzymatic Systems in Biosynthesis

There is no information on any specific enzymatic systems or pathways responsible for the biosynthesis of Hexanoic acid, 4-methylene-. Research on fatty acid synthesis in organisms like yeast has detailed the pathways for straight-chain and some branched-chain fatty acids, but not for this specific methylene-containing structure ymdb.ca.

Regulatory Mechanisms Governing Biosynthetic Pathways

Given that the specific biosynthetic pathway for Hexanoic acid, 4-methylene- is unknown, the regulatory mechanisms can only be discussed in the general context of fatty acid biosynthesis.

The regulation of fatty acid synthesis is complex and occurs at multiple levels to ensure that the production of fatty acids matches the cell's needs.

Transcriptional Regulation: The expression of genes encoding the enzymes of the fatty acid synthesis pathway is tightly controlled. In many bacteria, transcriptional repressors and activators respond to the levels of long-chain acyl-CoAs, which are the end products of the pathway. nih.gov When the levels of these molecules are high, they can bind to regulatory proteins and repress the transcription of the biosynthetic genes, thus shutting down the pathway.

Enzymatic Regulation: The activity of key enzymes in the pathway is also regulated. A primary point of control is the enzyme acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis—the formation of malonyl-CoA. youtube.com

Allosteric Regulation: ACC is often allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs. youtube.com Citrate, a marker of high energy and abundant acetyl-CoA, promotes the polymerization of ACC into an active form. Conversely, high levels of fatty acyl-CoAs signal an abundance of fatty acids and lead to the depolymerization and inactivation of ACC.

Post-Translational Modification: In many organisms, ACC activity is also regulated by phosphorylation. For example, AMP-activated protein kinase (AMPK) can phosphorylate and inactivate ACC in response to low cellular energy levels (high AMP/ATP ratio). youtube.com

The regulation of desaturase enzymes, which would be crucial for producing an unsaturated precursor, can also be controlled at the level of enzyme synthesis. For instance, in some bacteria, the synthesis of desaturases is induced at low temperatures to maintain membrane fluidity. nih.gov

Investigations into Biological Roles and Interactions of Hexanoic Acid, 4 Methylene and Its Derivatives

Microbial Biotransformations and Metabolic Integration

The transformation of fatty acids by microorganisms, particularly yeast, is a cornerstone of biotechnology, enabling the production of valuable chemicals. While direct studies on the biotransformation of Hexanoic acid, 4-methylene- are not extensively documented, the metabolism of unsaturated and branched-chain fatty acids by yeast provides a framework for understanding its potential fate in these systems.

Yeast-Mediated Biotransformation Processes of Hexanoic Acid, 4-Methylene- Derivatives

Yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are well-known for their ability to metabolize a wide range of fatty acids. chemicalbook.com The presence of a methylene (B1212753) group in Hexanoic acid, 4-methylene- introduces an exocyclic double bond, a feature that suggests it could be a substrate for various enzymatic modifications.

Yeast possess enzymes capable of acting on unsaturated fatty acids, including desaturases, hydratases, and reductases. ontosight.ainih.gov It is plausible that the double bond of a 4-methylene-hexanoic acid derivative could undergo reduction by yeast enzymes, potentially converting it to the more common 4-methylhexanoic acid. Furthermore, yeasts are known to produce a variety of polyunsaturated fatty acids through the action of specific desaturases and elongases. ontosight.ainih.gov While S. cerevisiae does not naturally produce polyunsaturated fatty acids, genetically engineered strains have been developed for this purpose. ontosight.ainih.gov

The biotransformation of volatile fatty acids, including hexanoic acid, has been demonstrated in both oleaginous and non-oleaginous yeasts. nih.gov These processes are often aimed at producing lipids or other value-added chemicals. The specific transformations would depend on the yeast species and the enzymatic machinery it possesses.

Role as a Substrate in Defined Metabolic Pathways

For Hexanoic acid, 4-methylene- to be integrated into metabolic pathways, it would likely first need to be activated to its coenzyme A (CoA) thioester, 4-methylene-hexanoyl-CoA. This activation is a prerequisite for most fatty acid metabolic routes, including β-oxidation and incorporation into complex lipids.

Unsaturated fatty acids typically require auxiliary enzymes to be metabolized via the β-oxidation pathway. nih.gov The position of the double bond in 4-methylene-hexanoic acid is not in the typical α,β- or β,γ-position, which might necessitate specific isomerases or reductases to convert it into a recognizable substrate for the core β-oxidation enzymes.

Alternatively, the metabolism of structurally similar compounds like itaconic acid (methylenesuccinic acid) in engineered S. cerevisiae involves enzymes that handle a methylene group. nih.govnih.gov This suggests that yeast could potentially possess or be engineered to express enzymes capable of recognizing and metabolizing the 4-methylene moiety.

Enzymatic Hydrolysis and Biocatalytic Conversions

Enzymatic hydrolysis of esters of Hexanoic acid, 4-methylene- would be a primary step for its utilization if it were present in a more complex form. Lipases and esterases, which are widespread in microorganisms, would catalyze this reaction to release the free fatty acid.

The field of biocatalysis offers potential for the conversion of such unique fatty acids. Carboxylic acid reductases (CARs), for example, can reduce a variety of carboxylic acids to their corresponding aldehydes. beilstein-journals.org This could be a potential conversion route for 4-methylene-hexanoic acid, leading to the formation of 4-methylene-hexanal, a reactive aldehyde that could undergo further enzymatic transformations.

Molecular Interactions with Biological Macromolecules

The specific structural features of Hexanoic acid, 4-methylene-, namely the exocyclic double bond, could influence its binding affinity and specificity towards enzymes and receptors.

Studies on Enzyme-Compound Binding and Substrate Specificity

While direct studies on the binding of Hexanoic acid, 4-methylene- to enzymes are not available, the substrate specificity of enzymes involved in fatty acid metabolism provides some insights. The active sites of fatty acid-metabolizing enzymes are often adapted to accommodate specific chain lengths and degrees of unsaturation.

Ligand-Receptor Interaction Profiling

Free fatty acids are known to act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs). nih.gov These receptors exhibit specificity for fatty acids of different chain lengths and saturation levels. For example, FFAR1 and FFAR4 are activated by medium- and long-chain fatty acids, while FFAR2 and FFAR3 are activated by short-chain fatty acids. acs.org

The unique structure of Hexanoic acid, 4-methylene- could potentially allow it to interact with these or other receptors. The double bond could participate in specific interactions within the receptor's binding pocket, potentially leading to agonistic or antagonistic activity. However, without experimental data, any such interaction remains speculative. Studies on how polyunsaturated fatty acids interact with pentameric ligand-gated ion channels demonstrate that the presence and position of double bonds are critical for binding and modulation of receptor activity. elifesciences.org

Lack of Scientific Data on the Role of 4-Methylenehexanoic Acid in Fermentation-Related Aroma

Despite a thorough review of available scientific literature, there is a significant lack of specific research detailing the contribution of hexanoic acid, 4-methylene- and its derivatives to the phenotypes of biological systems, particularly in the context of aroma development during fermentation. While the broader field of flavor science has extensively cataloged the roles of various volatile compounds produced during fermentation, including a wide array of acids, esters, and alcohols, specific data on 4-methylenehexanoic acid remains elusive.

Current research on the aroma profiles of fermented foods and beverages, such as cider and other fermented products, focuses on more commonly identified and abundant compounds. These include various esters, higher alcohols, and other organic acids that are known to be major contributors to the final sensory characteristics of these products.

Similarly, investigations into the biosynthesis of fatty acids in plants and their subsequent transformation by microorganisms during fermentation have not specifically highlighted the formation or impact of 4-methylenehexanoic acid on aroma. While related compounds, such as other isomers of methyl-substituted hexanoic acids, have been identified and characterized in terms of their flavor profiles, this information cannot be directly extrapolated to the 4-methylene- isomer without specific scientific investigation.

Therefore, due to the absence of direct research and detailed findings on the subject, it is not possible to provide an in-depth analysis of the contribution of hexanoic acid, 4-methylene- to biological system phenotypes, such as aroma development in fermentation, at this time. Further research is needed to isolate, identify, and sensorially evaluate the potential role of this specific compound in fermented products.

Advanced Analytical Methodologies for Research on Hexanoic Acid, 4 Methylene

Chromatographic Techniques for Separation and Quantitation

Chromatography stands as the cornerstone for isolating and measuring Hexanoic acid, 4-methylene- from complex mixtures. Given its nature as a volatile organic compound (VOC), gas chromatography is the predominant technique, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for Hexanoic acid, 4-methylene- and its derivatives. In numerous studies, particularly those analyzing the volatile profiles of fermented beverages like beer, the methyl ester of 4-methylenehexanoic acid (Hexanoic acid, 4-methylene-, methyl ester) is frequently identified as a key volatile component. researchgate.netproakademia.euotago.ac.nzmdpi.com The analysis typically involves an extraction step to isolate the volatile fraction from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides crucial information on the molecular weight and fragmentation pattern, allowing for confident identification by comparing the obtained spectra with established libraries. sciengine.com

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently paired with GC-MS for the analysis of volatile compounds. otago.ac.nzsciengine.com This method involves exposing a solid-phase microextraction fiber to the headspace (the gas phase above the sample) of a sample vial. Volatile analytes, including 4-methylenehexanoic acid and its esters, partition from the sample into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and analyzed.

In a typical protocol for beer analysis, a sample is placed in a glass vial, often with the addition of sodium chloride to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace. proakademia.eu The vial is sealed and incubated at a controlled temperature to allow for equilibration between the sample and the headspace before the SPME fiber is exposed. mdpi.com The analysis of volatile compounds from craft and industrial beers has successfully utilized HS-SPME-GC-MS to create detailed profiles of the substances present. proakademia.eu

Specific parameters from a study analyzing volatile compounds in beer using HS-SPME-GC-MS are detailed below. mdpi.com

| Parameter | Value/Description |

| Instrumentation | GC 2030 Nexis with GCMS-QP2020 NX MS (Shimadzu) |

| Sample Preparation | 10 mL of beer with internal standards added. |

| Extraction | SPME fiber exposed to sample headspace. |

| GC Column | DB-WAX-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless for 3 min |

| Carrier Gas | Helium (0.9 mL/min) |

| Oven Program | Isotherm at 40 °C for 5 min, then ramp 4 °C/min to 250 °C, hold for 15 min. |

| MS Transfer Line | 240 °C |

| Ion Source Temp | 200 °C |

This interactive table summarizes GC-MS parameters used in the analysis of volatile compounds, including derivatives of Hexanoic acid, 4-methylene-, as reported in a study on beer. mdpi.com

Stir Bar Sorptive Extraction (SBSE) is another sample preparation technique that offers higher recovery rates for certain compounds compared to SPME, making it particularly useful for trace analysis. otago.ac.nz SBSE utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted and concentrated into the sorbent coating.

While HS-SPME is highly effective, comparisons have shown that SBSE can extract a greater number of total compounds from beer samples. otago.ac.nz The larger volume of the sorbent phase on the stir bar compared to an SPME fiber allows for a more exhaustive extraction of semi-volatile compounds. This makes SBSE a valuable alternative for detecting trace levels of Hexanoic acid, 4-methylene- or its derivatives that might be missed by other methods.

The separation of isomers is a critical challenge in chromatography. For Hexanoic acid, 4-methylene-, it is essential to use chromatographic conditions that can resolve it from other structural isomers and closely related compounds to ensure accurate quantification. The choice of the GC column is paramount. Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), are often employed for the analysis of fatty acids and their esters. mdpi.com

The retention index (RI) is a standardized measure used to identify compounds in gas chromatography. It helps to compare results across different instruments and laboratories. Several studies have reported retention indices for the methyl ester of 4-methylenehexanoic acid on various GC columns, which is essential for its positive identification in complex samples. otago.ac.nzsciengine.comuniv-lille.frcopernicus.org

| Study Context | Column Type | Retention Index (RI) | Reference |

| Beer Analysis | Not Specified | 1404 | otago.ac.nz |

| Beer Analysis | Not Specified | 1332 | univ-lille.fr |

| Biogenic VOCs | Not Specified | 1027 | copernicus.org |

| Hops Analysis | Not Specified | 1007 | sciengine.com |

| Beer Analysis | DB-WAX-MS | 1331 | mdpi.com |

This interactive table presents the reported retention indices for Hexanoic acid, 4-methylene-, methyl ester from various scientific studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is the dominant technique for analyzing volatile compounds like 4-methylenehexanoic acid and its esters, Liquid Chromatography-Mass Spectrometry (LC-MS) offers complementary capabilities. LC-MS is particularly well-suited for analyzing non-volatile, polar, and thermally labile compounds. Therefore, it could be applied to the direct analysis of the parent compound, Hexanoic acid, 4-methylene-, in a sample matrix without the need for derivatization to its more volatile ester form.

Although specific applications of LC-MS for the direct analysis of Hexanoic acid, 4-methylene- are not prominently featured in the reviewed literature, the technique is widely used for analyzing other, less volatile acids and compounds in complex matrices like beer and biological fluids. otago.ac.nz Its potential application for this compound would be most relevant in studies where the non-derivatized acid form is the primary target of the analysis.

Spectroscopic Approaches for Structural Elucidation and Characterization

Beyond its use as a detector in chromatography, spectroscopy is fundamental to the de novo structural elucidation and characterization of molecules. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are the principal tools for this purpose.

The mass spectrum of a compound provides its molecular weight and a unique fragmentation pattern that acts as a chemical fingerprint. For Hexanoic acid, 4-methylene-, methyl ester, the mass spectrum obtained via GC-MS is used for its identification by matching against spectral libraries. sciengine.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the number and connectivity of hydrogen atoms, confirming the presence of the vinylidene (C=CH₂) protons, while ¹³C NMR would identify all unique carbon atoms, including the carboxylic acid carbon, the sp² carbons of the methylene (B1212753) group, and the carbons of the hexyl chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For Hexanoic acid, 4-methylene-, an IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid group, the C=O (carbonyl) stretch, and the C=C stretch of the methylene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For "Hexanoic acid, 4-methylene-", both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural elucidation.

¹H NMR Spectroscopy

In a hypothetical ¹H NMR spectrum of "Hexanoic acid, 4-methylene-", distinct signals would be expected to correspond to the different types of protons present in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position within the structure.

Expected ¹H NMR Data for Hexanoic Acid, 4-Methylene-

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -COOH | 10-12 | Singlet (broad) | 1H |

| =CH₂ | 4.7 - 4.9 | Singlet | 2H |

| -CH₂-COOH | 2.3 - 2.5 | Triplet | 2H |

| -CH(C=CH₂)- | 2.2 - 2.4 | Multiplet | 1H |

| -CH₂-CH(C=CH₂)- | 2.0 - 2.2 | Quartet | 2H |

| -CH₃ | 0.9 - 1.0 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in "Hexanoic acid, 4-methylene-". The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms.

Expected ¹³C NMR Data for Hexanoic Acid, 4-Methylene-

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -COOH | 175-185 |

| C=CH₂ | 140-145 |

| =CH₂ | 110-115 |

| -CH(C=CH₂)- | 40-50 |

| -CH₂-COOH | 30-40 |

| -CH₂-CH(C=CH₂)- | 25-35 |

| -CH₃ | 10-15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Theoretical and Computational Studies on Hexanoic Acid, 4 Methylene

Quantum Chemical Calculations of Molecular Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Hexanoic acid, 4-methylene-, methods like Density Functional Theory (DFT) and ab initio calculations can elucidate its molecular electronic structure and reactivity. iphy.ac.cnnih.gov

DFT functionals, such as B3P86, have proven effective in accurately calculating properties of carboxylic acids. iphy.ac.cn For Hexanoic acid, 4-methylene-, these calculations could determine key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. iphy.ac.cn A smaller gap generally suggests higher reactivity.

The presence of the methylene (B1212753) group and the carboxylic acid moiety introduces specific sites of reactivity. Quantum chemical calculations can map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mongoliajol.info For instance, the oxygen atoms of the carboxyl group are expected to be electron-rich, while the carbon atom of the carboxyl group and the double bond of the methylene group are likely electrophilic centers.

Illustrative Data Table: Calculated Quantum Chemical Properties of Hexanoic acid, 4-methylene-

| Property | Calculated Value (Illustrative) | Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | DFT/B3LYP | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 1.8 D | DFT/B3LYP | Indicates the polarity of the molecule. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from quantum chemical calculations. Actual values would require specific computational studies on Hexanoic acid, 4-methylene-.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations can provide a dynamic view of how Hexanoic acid, 4-methylene- might interact with biological macromolecules, such as proteins and enzymes. nih.govtandfonline.comspringernature.com These simulations model the movement of atoms and molecules over time, offering insights into binding affinities, conformational changes, and the nature of intermolecular forces. scilit.com

A key application of MD simulations would be to study the interaction of Hexanoic acid, 4-methylene- with fatty acid binding proteins (FABPs) or other potential cellular targets. nih.govtandfonline.com By placing the compound within the binding site of a protein in a simulated physiological environment, MD can reveal the specific amino acid residues involved in the interaction, the stability of the compound-protein complex, and the role of water molecules in mediating the binding. nih.govyoutube.com The simulations can also help to understand how the compound might enter and exit the binding pocket, which is crucial for its biological activity. tandfonline.com

The forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, can be quantified from the MD trajectories. For example, the carboxyl group of Hexanoic acid, 4-methylene- could form hydrogen bonds with polar amino acid residues, while the aliphatic chain would likely engage in hydrophobic interactions. youtube.com

Illustrative Data Table: Analysis of a Simulated Hexanoic acid, 4-methylene- and Protein Interaction

| Parameter | Illustrative Finding | Significance |

|---|---|---|

| Binding Free Energy | -7.5 kcal/mol | Predicts the affinity of the compound for the protein's binding site. |

| Key Interacting Residues | Lys45, Phe33, Val67 | Identifies the specific amino acids crucial for binding. youtube.com |

| Dominant Interaction Type | Hydrophobic and Hydrogen Bonding | Characterizes the nature of the forces holding the complex together. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the compound within the binding pocket over the simulation time. |

Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of a molecular dynamics simulation study.

In Silico Prediction of Metabolic Fates and Biotransformation Products

Understanding the metabolic fate of a compound is essential for evaluating its biological activity and potential toxicity. In silico tools can predict the likely biotransformation products of Hexanoic acid, 4-methylene- by simulating its interaction with metabolic enzymes. nih.govnih.gov

Software platforms like BioTransformer can predict the metabolism of small molecules by considering various enzymatic reactions, including those mediated by cytochrome P450 (CYP) enzymes, phase II conjugation enzymes, and gut microbiota. biotransformer.ca For Hexanoic acid, 4-methylene-, several metabolic pathways can be hypothesized. The double bond of the methylene group could be a site for epoxidation by CYP enzymes. The carboxylic acid group is a prime candidate for phase II conjugation reactions, such as glucuronidation. nih.govdoi.org

Furthermore, as a fatty acid-like molecule, it may undergo beta-oxidation, leading to the shortening of its carbon chain. The presence of the methylene group could influence the efficiency of this process. In silico models can predict the likelihood of these different metabolic reactions and rank the potential metabolites based on their expected formation rates.

Illustrative Data Table: Predicted Metabolic Transformations of Hexanoic acid, 4-methylene-

| Metabolic Reaction | Predicted Product | Enzyme System (Predicted) | Potential Significance |

|---|---|---|---|

| Epoxidation | 4-(oxiran-2-yl)hexanoic acid | Cytochrome P450 | Formation of a potentially reactive metabolite. |

| Glucuronidation | Hexanoic acid, 4-methylene- glucuronide | UDP-glucuronosyltransferase | Increased water solubility and excretion. nih.gov |

| Beta-oxidation | Butanoic acid, 2-methylene- | Mitochondrial enzymes | Bioenergetic pathway and breakdown of the molecule. |

Note: This table presents hypothetical metabolic products of Hexanoic acid, 4-methylene-, based on common metabolic pathways for similar structures.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govacs.org

To develop a QSAR model for compounds related to Hexanoic acid, 4-methylene-, a dataset of structurally similar molecules with known biological activities would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, topological indices, electronic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such a model could then be used to predict the activity of new, untested compounds, including Hexanoic acid, 4-methylene-.

Similarly, QSPR models could be developed to predict various physicochemical properties of Hexanoic acid, 4-methylene-, such as its boiling point, solubility, and partition coefficient. chemeo.com These models are valuable for estimating properties that are difficult or costly to measure experimentally.

Illustrative Data Table: Example of Molecular Descriptors Used in QSAR/QSPR Modeling for Hexanoic acid, 4-methylene-

| Descriptor Type | Specific Descriptor | Illustrative Value | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight | 128.17 g/mol | Relates to the size of the molecule. |

| Topological | Wiener Index | 132 | Describes the branching of the molecule. |

| Electronic | Partial Charge on Carboxyl Carbon | +0.65 e | Indicates the electrophilicity of this atom. |

| Hydrophobicity | LogP | 2.1 | Predicts the partitioning between water and octanol, related to membrane permeability. researchgate.net |

Note: The descriptor values in this table are illustrative and would be calculated using specialized software for QSAR/QSPR studies.

Emerging Research Areas and Future Directions for Hexanoic Acid, 4 Methylene

Development of Chemoenzymatic Synthetic Strategies

The synthesis of structurally unique fatty acids like Hexanoic acid, 4-methylene- presents considerable challenges for traditional organic chemistry. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysis, offer a promising avenue for its production. nih.gov Future research is likely to focus on multi-step processes that leverage the strengths of both disciplines.

One potential chemoenzymatic route could involve the use of enzymes for key bond-forming or functional group manipulation steps where high stereo- and regioselectivity are paramount. For instance, lipases are widely used for the esterification of fatty acids with various alcohols, including the synthesis of sugar esters. mdpi.comnih.gov A possible strategy could involve an enzymatic resolution or desymmetrization step to create a chiral precursor, followed by chemical steps to introduce the methylene (B1212753) group.

The development of novel biocatalysts through enzyme engineering is another critical research direction. By modifying the active sites of existing enzymes, such as fatty acid synthases or desaturases, it may be possible to create variants that can directly synthesize 4-methylene-substituted fatty acids or their precursors. This approach could lead to more efficient and sustainable production methods compared to purely chemical syntheses.

A hypothetical chemoenzymatic approach could involve:

Enzymatic Acylation: A lipase-catalyzed reaction to attach a precursor acid to a protected polyol, offering high selectivity.

Chemical Modification: Standard organic synthesis techniques to introduce the exocyclic double bond.

Enzymatic Deprotection: A final enzymatic step to remove protecting groups under mild conditions, preserving the integrity of the target molecule.

Investigation of Undiscovered Biosynthetic Pathways

The natural occurrence of related compounds, such as (S)-2-Amino-4-methylenehexanoic acid isolated from the marine sponge Plakortis simplex, strongly suggests the existence of a biosynthetic pathway for the 4-methylenehexanoic acid backbone. pageplace.depherobase.compherobase.com Unraveling this pathway is a significant area for future research, which could enable the biotechnological production of the compound.

Biosynthesis of unsaturated fatty acids typically occurs through either anaerobic or aerobic pathways. wikipedia.org The anaerobic route involves the introduction of a double bond early in the fatty acid synthesis cycle, while the aerobic pathway utilizes desaturase enzymes that act on saturated fatty acid chains. wikipedia.org It is plausible that a unique desaturase or a related enzyme is responsible for the formation of the methylene group in this compound.

Future investigations will likely involve:

Genome Mining: Searching the genomes of organisms known to produce related compounds for genes encoding putative fatty acid modifying enzymes.

Metabolomic Analysis: Studying the metabolic profile of such organisms to identify potential intermediates in the biosynthetic pathway.

Heterologous Expression: Expressing candidate genes in a host organism like E. coli or yeast to verify their function and reconstruct the pathway.

Understanding the biosynthesis will not only provide a sustainable source of the compound but also offer insights into the evolution of metabolic diversity in nature.

Harnessing Biotransformation for Novel Compound Synthesis

Biotransformation, the use of biological systems to perform chemical modifications on a substrate, presents an exciting opportunity for creating novel derivatives of Hexanoic acid, 4-methylene-. The unique structure of this fatty acid makes it a valuable starting material for producing a range of new chemical entities with potentially useful properties.

Microbial biotransformation is a particularly powerful tool, as microorganisms possess a vast and diverse array of enzymes capable of catalyzing a wide range of reactions. For example, studies have shown that bacteria like Eubacterium lentum can isomerize and reduce double bonds in unsaturated fatty acids. nih.gov Subjecting Hexanoic acid, 4-methylene- to fermentation with various microbial strains could lead to the production of hydroxylated, epoxidized, or isomerized derivatives.

Key research directions in this area include:

Screening of Microbial Libraries: Testing a wide variety of bacteria and fungi for their ability to transform Hexanoic acid, 4-methylene-.

Enzyme-Specific Biotransformation: Using isolated enzymes (e.g., P450 monooxygenases, ene-reductases) to achieve specific chemical modifications.

Metabolic Engineering of Host Strains: Modifying the metabolic pathways of a host organism to enhance its biotransformation capabilities and direct the synthesis towards a desired product.

This approach could significantly expand the chemical space around Hexanoic acid, 4-methylene-, leading to the discovery of new compounds with enhanced or entirely new biological activities.

Advanced Analytical Techniques for In Situ Monitoring of Biological Processes

To fully understand the biosynthesis and biotransformation of Hexanoic acid, 4-methylene-, advanced analytical techniques capable of real-time, in situ monitoring are essential. These methods allow researchers to observe the dynamics of metabolic pathways and enzyme reactions as they occur within living cells or bioreactors.

Several powerful analytical platforms are well-suited for this purpose. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a photodiode array (PDA) detector, can provide rapid and quantitative analysis of fatty acids in aqueous samples like fermentation broths. chromatographyonline.com For more detailed structural information and higher sensitivity, mass spectrometry-based methods are indispensable.

| Analytical Technique | Abbreviation | Application for Hexanoic Acid, 4-Methylene- |

| High-Performance Liquid Chromatography | HPLC | Quantification in aqueous media, such as fermentation broths. chromatographyonline.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Highly sensitive analysis of fatty acid profiles, often after derivatization. nih.govmdpi.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | In-depth metabolic studies and flux analysis in complex biological samples. creative-proteomics.com |

Future research will likely focus on developing and applying these techniques for:

Metabolic Flux Analysis: Quantifying the flow of carbon through the biosynthetic pathway of Hexanoic acid, 4-methylene-.

Real-Time Monitoring of Biotransformations: Tracking the conversion of the substrate and the formation of products in real-time.

Subcellular Localization: Determining the location of the compound and its metabolites within the cell.

These advanced analytical approaches will provide unprecedented insights into the biochemical processes involving Hexanoic acid, 4-methylene-.

Multi-Omics Approaches to Understand Compound-Host Interactions

The biological activity of a compound is often the result of complex interactions with its host organism. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of these interactions. nih.govnih.gov Applying these strategies to study Hexanoic acid, 4-methylene- is a key future direction for elucidating its biological role and mechanism of action.

For instance, if Hexanoic acid, 4-methylene- is found to have antimicrobial properties, a multi-omics study could reveal how it affects the target organism. Transcriptomic analysis could identify changes in gene expression, proteomics could reveal alterations in protein levels, and metabolomics could show disruptions in metabolic pathways. This integrated data can help to build a comprehensive model of the compound's mode of action. dovepress.comjax.org

Future multi-omics studies on Hexanoic acid, 4-methylene- could involve:

Investigating Cytotoxicity: The amino acid analogue of this compound has been reported as cytotoxic. pageplace.de A multi-omics approach could elucidate the mechanisms behind this activity.

Understanding Host Response: If the compound is produced by a symbiotic microorganism, multi-omics can shed light on the host-microbe interaction.

Identifying Biomarkers: Changes in the host's "omic" profiles upon exposure to the compound could serve as biomarkers for its effects.

These systems-level investigations will be crucial for translating the basic scientific understanding of Hexanoic acid, 4-methylene- into practical applications.

Q & A

Basic: What analytical methods are recommended for quantifying hexanoic acid in complex mixtures (e.g., fermentation broths or distilled spirits)?

Methodological Answer:

Hexanoic acid can be quantified using gas chromatography-mass spectrometry (GC-MS) with optimized protocols. For instance, in whisky distillation studies, discrepancies between simulated and experimental volatility data for hexanoic acid were resolved by calibrating GC-MS parameters to account for its lower-than-predicted volatility in high-alcohol matrices . Additionally, Definitive Screening Design (DSD) can optimize instrument settings (e.g., ionization methods, column temperature) to enhance sensitivity for volatile fatty acids (VFAs) like hexanoic acid in wine matrices .

Advanced: How can Full Factorial Design (FFD) optimize hexanoic acid recovery from wastewater fermentation broth?

Methodological Answer:

FFD experiments evaluate critical variables such as resin concentration (1.75–7.5% w/v) and VFA concentration (0.2–0.8% w/v) to maximize adsorption efficiency. In one study, hexanoic acid recovery exceeded 90% at 10% resin concentration, but lower concentrations were prioritized to balance cost and efficiency. The model solution included acetic, propionic, butyric, and hexanoic acids, with adsorption efficiency tracked via HPLC .

Basic: How does hexanoic acid function as an extraction solvent for acetic acid, and what modeling approaches validate its efficiency?

Methodological Answer:

Hexanoic acid forms double hydrogen-bonded complexes with acetic acid, enabling selective extraction from aqueous solutions. A homogeneous organic-phase complexation model accurately describes equilibrium data, with extraction efficiency validated through batch experiments comparing hexanoic acid and heptanoic acid. The model accounts for pH-dependent partitioning and solvent regeneration feasibility .

Advanced: What experimental strategies resolve discrepancies between simulated and observed volatility of hexanoic acid in distillation processes?

Methodological Answer:

In whisky batch distillation, hexanoic acid’s experimental volatility was lower than simulations predicted. To address this, researchers recalibrated activity coefficients using UNIFAC models and incorporated real-time GC-MS monitoring of distillation fractions. Adjusting the simulation’s volatility parameters for congeners with similar boiling points improved predictive accuracy .

Advanced: How can response surface methodology (RSM) optimize hexanoic acid production in microbial fermentation?

Methodological Answer:

RSM, combined with fractional factorial and steepest ascent designs, identifies optimal fermentation conditions. For example, Megasphaera elsdenii SU1 produced higher hexanoic acid titers at suboptimal temperatures (30°C vs. 37°C), with transcriptomic analysis revealing metabolic shifts toward hexanoate synthesis during stationary phase. Key variables include substrate concentration (e.g., Jerusalem artichoke hydrolysate) and temperature .

Basic: What metabolic pathways are implicated in hexanoic acid-induced plant resistance, and how are they studied?

Methodological Answer:

Hexanoic acid primes the jasmonic acid pathway and enhances phenolic compound synthesis in citrus. Metabolomic profiling (e.g., LC-MS/MS) identifies >200 differentially induced metabolites, while ¹³C-labeled hexanoic acid tracing confirms root-specific retention without leaf translocation. Volatile organic compound (VOC) analysis via GC-MS links emissions to mevalonic and linoleic pathways .

Advanced: How do fractional factorial designs improve hexanoic acid yield in pit mud fermentation for liquor production?

Methodological Answer:

Fractional factorial designs screen variables like bacterial strain ratios (e.g., SJ-1, SJ-3, SJ-8), pH, and nutrient availability. Box-Behnken RSM further optimizes butyric/hexanoic acid ratios, with GC-MS validating flavor compound profiles (e.g., ethyl caproate). Sensory analysis prioritizes hexanoic acid concentrations of 0.8 mL/100 g fermented material for balanced aroma .

Basic: What spectral data and computational tools are essential for confirming hexanoic acid’s molecular structure?

Methodological Answer:

High-resolution mass spectrometry (HRMS) via Orbitrap instruments (e.g., Q Exactive) provides accurate mass-to-charge ratios. Canonical SMILES (CCCCCC(=O)O), InChI keys, and spectral libraries (LipidMAPS: LMFA01010006) cross-reference experimental data. Computational tools like JMP-PRO analyze fragmentation patterns to distinguish hexanoic acid from isomers .

Advanced: How does transcriptomic analysis elucidate temperature-dependent hexanoic acid production in Megasphaera elsdenii?

Methodological Answer:

RNA sequencing reveals upregulated genes in fatty acid biosynthesis pathways (e.g., fabH, accA) at 30°C, correlating with increased hexanoate/butyrate ratios. Modified Gompertz models quantify lag phases and production rates, linking metabolic flux to ATP demand during growth phases .

Basic: What safety protocols are critical when handling hexanoic acid in laboratory settings?

Methodological Answer:

Hexanoic acid (GHS06) requires corrosion-resistant containers and PPE (gloves, goggles). Skin toxicity (H311) mandates immediate decontamination with water. Storage guidelines include ventilation to prevent vapor accumulation, with spill protocols using inert absorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.